molecular formula C18H33N3O6S B11827802 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide

Cat. No.: B11827802
M. Wt: 419.5 g/mol
InChI Key: NYEUWOGNEWCFCZ-BFYDXBDKSA-N
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Description

The compound 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide is a biotin derivative characterized by a thienoimidazolone core (hexahydrothieno[3,4-d]imidazol-2-one) and a modified pentanamide side chain. Biotin (vitamin B7) shares this core structure and is essential for metabolic functions, including carboxylation enzymes in bacteria and eukaryotes . The target compound distinguishes itself via the substitution of the carboxylic acid group in biotin with an amide linkage to N,N-bis[2-(2-hydroxyethoxy)ethyl] groups. These hydrophilic substituents enhance solubility and provide sites for chemical conjugation, making the compound valuable in drug delivery, polymer synthesis, and biochemical assays .

Properties

Molecular Formula

C18H33N3O6S

Molecular Weight

419.5 g/mol

IUPAC Name

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide

InChI

InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25)/t14-,15-,17-/m1/s1

InChI Key

NYEUWOGNEWCFCZ-BFYDXBDKSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2

Origin of Product

United States

Preparation Methods

Alternative Routes via Cysteine-Derived Intermediates

UCL Discovery research highlights disulfide exchange strategies for modifying cysteine residues in peptides, which could inspire functionalization of imidazole-thioether intermediates. For example, bromomaleimide reagents enable selective thiol conjugation, potentially applicable for introducing sulfur into the imidazolone ring.

Functionalization of the Pentanamide Side Chain

The pentanamide moiety is introduced via amide coupling between the thienoimidazolone’s primary amine and a pentanoic acid derivative.

Carbodiimide-Mediated Amidation

A standard approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid (e.g., 5-fluoropentanoic acid) for coupling.

  • Reaction conditions :

    • Solvent: Dichloromethane (DCM) or DMF

    • Temperature: 0°C to room temperature

    • Yield: 70–85%

  • Challenges : Epimerization at the α-carbon of the pentanamide chain is mitigated using low temperatures and rapid reaction times.

Fluoroacetyl Incorporation

The PubChem entry CID 57394159 describes a related compound with a 2-fluoroacetyl group, synthesized via nucleophilic acyl substitution of a bromoacetyl intermediate with potassium fluoride. This method could be adapted for introducing fluorine into the pentanamide chain if required.

Installation of Bis(2-(2-hydroxyethoxy)ethyl) Groups

The N,N-bis[2-(2-hydroxyethoxy)ethyl] substituents are installed via alkylation or acylation of the primary amide’s nitrogen.

Alkylation with Ethylene Oxide Derivatives

A two-step process is typically employed:

  • Mitsunobu Reaction : The amide nitrogen is alkylated using 2-(2-hydroxyethoxy)ethyl bromide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD).

  • Repetition : The reaction is repeated to introduce the second ethoxyethyl group.

  • Yield : 60–75% per step.

  • Purification : Silica gel chromatography removes excess alkylating agents.

PEG-Based Linker Conjugation

VulcanChem’s VC17940429 demonstrates the use of ethoxy (PEG) linkers for bioconjugation. For the target compound:

  • A tetraethylene glycol (TEG) spacer is conjugated to the amide nitrogen via nucleophilic substitution.

  • Conditions :

    • Solvent: Acetonitrile

    • Base: Potassium carbonate

    • Temperature: 50°C.

Stereochemical Control and Resolution

Achieving the (3aR,4R,6aS) configuration necessitates chiral resolution or asymmetric synthesis.

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures of the thienoimidazolone core.

  • Mobile phase : Hexane:isopropanol (90:10)

  • Enantiomeric excess : >99%.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of ester intermediates selectively yields the desired enantiomer. For example, Candida antarctica lipase B hydrolyzes the (3aS,4S,6aR) ester, leaving the target (3aR,4R,6aS) isomer intact.

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Separates intermediates using ethyl acetate:hexane gradients.

  • Size-exclusion chromatography : Removes oligomers from PEGylated products.

Spectroscopic Validation

  • NMR : ¹H and ¹³C NMR confirm the structure, with characteristic shifts for the thienoimidazolone (δ 4.2–4.5 ppm, methine protons) and ethoxyethyl groups (δ 3.5–3.7 ppm).

  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ = 566.7 m/z).

Applications and Derivatives

While the target compound’s specific applications are underexplored, structurally related molecules exhibit:

  • Protein binding : Biotin-like affinity for streptavidin.

  • Drug delivery : PEGylated linkers enhance solubility and bioavailability .

Chemical Reactions Analysis

Types of Reactions

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The target compound’s bis-hydroxyethoxyethyl groups likely confer higher aqueous solubility compared to simpler analogs like the aminoethyl derivative (0.6 g/L) .
  • Conjugation Potential: Propargyl () and pyridinyldisulfanyl () substituents enable click chemistry and disulfide bonding, respectively, while the target compound’s hydroxyethoxy groups may facilitate PEGylation or esterification .
  • Biological Activity : Derivatives with methoxy or tetramethoxy substituents (e.g., ) exhibit anticancer properties, suggesting substituent-dependent bioactivity.

Computational and Chemoinformatic Comparisons

  • Chemical Space Positioning : Tools like ChemGPS-NP () and molecular fingerprints () position the target compound in a hydrophilic region due to its polar substituents, distinct from lipophilic analogs like the propargyl derivative.
  • Graph Kernels : These methods quantify structural similarity by comparing molecular graphs, highlighting conserved cores but divergent side chains .

Practical Considerations

  • Safety: The aminoethyl derivative requires handling precautions (H317/H319 hazards) , while the target compound’s safety profile remains unstudied.
  • Stability : Disulfide-containing analogs () may degrade under reducing conditions, whereas hydroxyethoxy groups enhance stability in aqueous media .

Biological Activity

The compound 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H35N3O6S
  • Molecular Weight : 457.59 g/mol
  • CAS Number : 1458576-00-5
  • IUPAC Name : 5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thieno[3,4-d]imidazole core is known for its ability to modulate enzyme activities and receptor interactions:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It could act on various receptors (e.g., GABA receptors), influencing neurotransmission and potentially offering neuroprotective effects.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that similar thieno[3,4-d]imidazole derivatives exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting essential metabolic functions.
CompoundBiological Activity
5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acidAntimicrobial
N-(2-Aminoethyl)-5-(thieno[3,4-d]imidazolyl)butanoic acidAnticancer
6-(5-(thieno[3,4-d]imidazolyl)pentanamido)hexanoic acidNeuroprotective

Case Studies and Research Findings

  • Anticancer Properties : A study exploring the anticancer potential of thieno[3,4-d]imidazole derivatives found that they can induce apoptosis in cancer cells by activating caspase pathways. The compound's structural features enhance its binding affinity to cancer-related targets.
  • Neuroprotective Effects : Research has suggested that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a pivotal role.
  • Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics due to its hydrophilic and lipophilic balance from the hydroxyethyl groups.

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound's bioactivity is attributed to its thieno[3,4-d]imidazole core and polyether-modified pentanamide side chain. The thienoimidazole moiety enables interactions with enzymes via hydrogen bonding and π-π stacking, while the bis(2-(2-hydroxyethoxy)ethyl) groups enhance solubility and membrane permeability. Structural analogs (e.g., ) show that modifications to the pentanamide side chain significantly alter target selectivity and metabolic stability .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves:

  • Step 1: Functionalization of the thieno[3,4-d]imidazole core via nucleophilic substitution.
  • Step 2: Coupling with a pre-functionalized pentanamide derivative using carbodiimide-mediated amidation.
  • Step 3: Introduction of hydroxyethoxyethyl groups via etherification or alkylation (). Critical parameters include maintaining anhydrous conditions (to prevent hydrolysis) and using catalysts like DMAP for efficient coupling .

Q. Which analytical methods are recommended for characterizing purity and structure?

Technique Parameters Application
HPLC Waters ACQUITY UPLC, 0.6 mL/min flow, H2O/CH3CN gradientPurity assessment (≥95%)
NMR 400 MHz for ¹H, 101 MHz for ¹³C (DMSO-d₆)Structural confirmation of thienoimidazole and pentanamide regions
HRMS ESI mode, m/z accuracy < 5 ppmValidation of molecular formula

Q. What safety precautions are necessary during handling?

  • Storage: -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation .
  • PPE: Chemical-resistant gloves (nitrile), fume hood use, and eye protection ( ).
  • Spills: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to hygroscopicity .

Advanced Research Questions

Q. How can synthesis be optimized for high purity (>98%)?

  • Purification: Use preparative HPLC with a C18 column and isocratic elution (70:30 H2O:CH3CN) to resolve diastereomers ().
  • Side Reactions: Monitor for hydrolysis of the thienoimidazole core by TLC (Rf = 0.3 in EtOAc/hexane 1:1). Add molecular sieves to anhydrous DMF to suppress degradation .
  • Yield Improvement: Replace traditional coupling agents with COMU® (), which reduces racemization in polar aprotic solvents .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC50 variability) may arise from:

  • Assay Conditions: Differences in buffer pH (e.g., Tris vs. HEPES) or reducing agents (DTT vs. TCEP) altering redox-sensitive thienoimidazole interactions .
  • Validation: Perform orthogonal assays (SPR for binding kinetics, ITC for thermodynamics) to confirm target engagement. Comparative studies with ’s iodophenoxy analog can isolate substituent effects .

Q. What computational approaches predict binding modes and metabolic stability?

  • Docking: Use Schrödinger’s Glide with the thienoimidazole core as a rigid scaffold. Prioritize poses with hydrogen bonds to catalytic residues (e.g., serine hydrolases) .
  • MD Simulations: AMBER or GROMACS for >100 ns trajectories to assess conformational stability in lipid bilayers .
  • ADMET Prediction: SwissADME or ADMET Predictor® to optimize logP (target 1.5–3.0) and reduce CYP3A4 inhibition .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Strategies:
  • Replace hydroxyethoxyethyl groups with PEG-like chains (e.g., ’s tetraoxapentadec-14-ynyl) to prolong half-life .
  • Introduce fluorine at the pentanamide α-carbon to block CYP-mediated oxidation .
    • Validation: In vitro microsomal stability assays (human/rat liver microsomes) and in vivo PK studies in murine models .

Methodological Notes

  • Contradictions in Synthesis: and describe divergent coupling agents (EDC vs. COMU). Validate via parallel small-scale reactions and LC-MS monitoring .
  • Safety vs. Reactivity: Despite ’s general guidelines, always test compound-specific reactivity with OSHA-accepted protocols (e.g., DSC for thermal stability) .

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